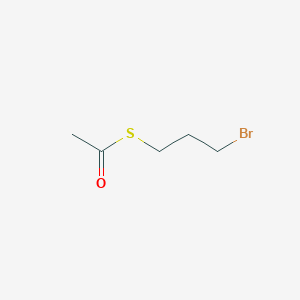

S-(3-Bromopropyl)ethanthioat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-Bromo- has a wide range of applications in scientific research, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo- can be synthesized through the reaction of 1,3-dibromopropane with potassium thioacetate . The reaction typically occurs under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of 3-Bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The thioester group can be reduced to form thiols or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions often require acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions typically occur under anhydrous conditions.

Major Products:

Substitution Reactions: Products include substituted thioesters, such as S-(3-azidopropyl) ethanethioate or S-(3-thiocyanatopropyl) ethanethioate.

Oxidation Reactions: Products include sulfoxides and sulfones, such as S-(3-bromopropyl) ethanesulfoxide or S-(3-bromopropyl) ethanesulfone.

Reduction Reactions: Products include thiols and alcohols, such as 3-bromopropanethiol or 3-bromopropanol.

Wirkmechanismus

The mechanism of action of 3-Bromo- involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles, such as amines, thiols, and alkoxides, forming covalent bonds. The thioester group can also undergo oxidation and reduction reactions, leading to the formation of various sulfur-containing products. These reactions are often catalyzed by enzymes or other biological molecules, making 3-Bromo- a useful tool in studying biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3-Bromo- can be compared with other similar compounds, such as:

3-Bromo-1-propanethiol Acetate: Similar in structure but with a different functional group, leading to different reactivity and applications.

S-(2-Bromoethyl) ethanethioate: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.

S-(4-Bromobutyl) ethanethioate: Similar in structure but with a longer carbon chain, influencing its solubility and reactivity.

The uniqueness of 3-Bromo- lies in its specific combination of functional groups and carbon chain length, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Eigenschaften

IUPAC Name |

S-(3-bromopropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVOPKKCJMPBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472669 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-46-1 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the common applications of 3-bromo- compounds in organic synthesis?

A1: 3-Bromo- compounds serve as versatile building blocks in organic synthesis. They are frequently employed in reactions like nucleophilic substitutions, enabling the introduction of various functional groups at the 3-position. For instance, 3-bromo-2,5-dihydrofuran-2-one can be synthesized and utilized as a precursor for further transformations. [] Additionally, 3-bromo-3-ethylazetidines provide a straightforward route to synthesize diverse 3-substituted azetidines, including alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino derivatives. []

Q2: Can you provide an example of how a 3-bromo- compound is used as an intermediate in the synthesis of a pharmaceutical agent?

A2: 3-Bromo-2,2-bis(bromomethyl)propanoic acid serves as a crucial intermediate in the synthesis of S-013420, a pharmaceutical compound. A safe and scalable process involving nitric acid oxidation was developed to produce this intermediate on a large scale, highlighting its significance in medicinal chemistry. []

Q3: How does the presence of a bromine atom at the 3-position influence the reactivity of certain compounds?

A3: The introduction of a bromine atom often significantly impacts a molecule's reactivity. For example, 3-bromo-2H-chromenes, when treated with alkyllithium reagents, predominantly yield 4-alkyl-substituted 2H-chromenes, demonstrating the bromine's influence on the reaction outcome. [] In another instance, 3-bromo-1,2,4,5-tetrazine exhibits excellent reactivity in nucleophilic aromatic substitutions, allowing for the chemoselective labeling of proteins. This reactivity stems from the electron-withdrawing nature of bromine, making the carbon at the 3-position more susceptible to nucleophilic attack. []

Q4: Have any studies investigated the toxicity of iodinated disinfection byproducts, specifically those containing a 3-bromo- group?

A4: Yes, research has revealed that iodinated disinfection byproducts, including those with a 3-bromo- group, exhibit mammalian cell cytotoxicity and genotoxicity. The compound (Z)-3-bromo-3-iodopropenoic acid was identified in drinking water and assessed for its potential health risks. [] Interestingly, the study found that compounds containing an iodo-group generally displayed enhanced toxicity compared to their brominated counterparts. []

Q5: How does the structure of 3-bromo-4,5-dihydroxybenzaldehyde relate to its potential therapeutic applications?

A5: 3-Bromo-4,5-dihydroxybenzaldehyde exhibits potent anti-inflammatory activity, surpassing its parent compound, 3,4-dihydroxybenzaldehyde, in inhibiting inflammatory cytokine and prostaglandin E2 production. This enhanced activity is attributed to the presence of the bromine atom, suggesting its potential use in developing treatments for autoimmune and inflammatory diseases. []

Q6: Has the crystal structure of any 3-bromo- compound been determined? If so, what insights did it provide?

A6: Yes, the crystal structure of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide has been elucidated. [] The analysis revealed that the molecule adopts a boat conformation, with the bromine atom influencing the planarity of the dithiin ring. This structural information contributes to understanding the molecule's properties and potential reactivity.

Q7: What is the significance of the reaction between 3-bromo-2-ketoglutarate and NAD+-dependent isocitrate dehydrogenase?

A7: The study involving 3-bromo-2-ketoglutarate (BrKG) and NAD+-dependent isocitrate dehydrogenase provided valuable insights into the enzyme's active site. BrKG acts as a substrate affinity label, covalently binding to a cysteine residue within the active site. This interaction leads to enzyme inactivation, suggesting the crucial role of the targeted cysteine in the enzyme's catalytic mechanism. []

Q8: Are there any known applications of 3-bromo- compounds in materials science?

A8: Research has explored the use of certain 3-bromo- compounds in material science. For example, a series of novel thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (4a), were synthesized and investigated as potential photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds demonstrated the ability to reduce the photodegradation of PVC films. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)